Trifucol
Overview
Description
Trifucol is a phlorotannin, a type of polyphenolic compound, found in certain species of brown algae such as Scytothamnus australis and Analipus japonicus . It is known for its complex structure, consisting of multiple hydroxyl groups attached to a terphenyl backbone. The chemical formula of this compound is C18H14O9, and it has a molar mass of 374.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifucol can be synthesized through a metal-free and solvent-free tandem cyclocondensation reaction of aryl methyl ketones with triethyl orthoformate . This reaction is catalyzed by a small amount of trifluoromethanesulfonic acid (TfOH), which facilitates the formation of the terphenyl structure in a one-pot procedure . The reaction conditions are mild, and the process is efficient, merging multiple steps into a single reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis of similar compounds often involves large-scale cyclocondensation reactions under controlled conditions. The use of catalytic amounts of acids and the optimization of reaction parameters such as temperature and reaction time are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: Trifucol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into less oxidized forms, potentially altering its biological activity.
Substitution: Hydroxyl groups in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various esters and ethers.
Scientific Research Applications
Trifucol has a wide range of scientific research applications:
Chemistry: this compound is used as a building block for synthesizing more complex polyphenolic compounds.
Biology: It is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: this compound and its derivatives are investigated for their use in materials science, particularly in the development of new polymers and coatings
Mechanism of Action
The mechanism of action of Trifucol involves its interaction with various molecular targets and pathways. Its multiple hydroxyl groups allow it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, this compound can inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
- Dictyoterphenyl A
- Dunnialol
- Phloroglucinol
Comparison: Trifucol is unique due to its high number of hydroxyl groups, which contribute to its potent antioxidant activity. Compared to similar compounds like Dictyoterphenyl A and Dunnialol, this compound exhibits a higher degree of hydroxylation, enhancing its solubility and reactivity. Phloroglucinol, another related compound, has a simpler structure with fewer hydroxyl groups, making this compound more versatile in various chemical and biological applications .
Properties
IUPAC Name |
2,4-bis(2,4,6-trihydroxyphenyl)benzene-1,3,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O9/c19-6-1-8(21)14(9(22)2-6)16-12(25)5-13(26)17(18(16)27)15-10(23)3-7(20)4-11(15)24/h1-5,19-27H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTZPIUJHGYKAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C2=C(C(=C(C=C2O)O)C3=C(C=C(C=C3O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30822434 | |
Record name | Trifucol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30822434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62218-04-6 | |
Record name | [1,1′:3′,1′′-Terphenyl]-2,2′,2′′,4,4′,4′′,6,6′,6′′-nonol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62218-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifucol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062218046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifucol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30822434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIFUCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7NO04BE05 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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